molecular formula C11H21ClN2O3 B13905323 tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

Cat. No.: B13905323
M. Wt: 264.75 g/mol
InChI Key: FZTYQLQXIFUFKS-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride is a complex organic compound with a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common approach is the annulation strategy, which involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness

tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and oxa groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11;/h8H,4-7,12H2,1-3H3;1H/t8-;/m1./s1

InChI Key

FZTYQLQXIFUFKS-DDWIOCJRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)C[C@H](CO2)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.